N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)benzenesulfonamide
Description
This compound features a piperidine core substituted at the 4-position with a benzenesulfonamide group bearing a trifluoromethyl (-CF₃) moiety. The piperidine nitrogen is further functionalized with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone-containing heterocycle. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide and sulfone moieties may contribute to hydrogen bonding and target binding interactions. While direct biological data for this compound is unavailable in the provided evidence, its structural features align with sulfonamide derivatives studied for therapeutic or agrochemical applications .
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4S2/c17-16(18,19)12-1-3-15(4-2-12)27(24,25)20-13-5-8-21(9-6-13)14-7-10-26(22,23)11-14/h1-4,13-14,20H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXASKNGVLPVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure comprises several key components:
- Tetrahydrothiophene moiety : This provides a sulfur-containing ring that contributes to the compound's unique reactivity and interaction with biological targets.
- Piperidine ring : A nitrogen-containing heterocycle that enhances the compound's ability to interact with various receptors.
- Trifluoromethyl group : This group increases lipophilicity and may enhance the compound's binding affinity to target proteins.
Molecular Formula and Weight
- Molecular Formula : CHFNOS
- Molecular Weight : 319.32 g/mol
This compound exhibits biological activity primarily through its interaction with specific cellular targets. Notably, it has been identified as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release .
Interaction with Biological Targets
The compound's mechanism involves:
- Binding to GIRK channels : This interaction leads to the opening of these channels, allowing potassium ions to flow into cells, which can hyperpolarize neurons and inhibit excitatory signals.
- Inhibition of specific enzymes : The sulfonamide group is known to inhibit certain enzymes, contributing to its potential as an anti-inflammatory and antimicrobial agent .
Biological Activity Overview
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial strains. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of immune responses. |
| Neurological Effects | Involves modulation of neuronal excitability via GIRK channel activation. |
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections .
Study 2: Anti-inflammatory Effects
Research conducted on animal models demonstrated that the compound significantly reduced inflammatory markers in induced arthritis models. The administration of the compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases .
Study 3: Neurological Implications
In vitro studies showed that the activation of GIRK channels by this compound resulted in decreased excitatory neurotransmitter release in neuronal cultures. This finding supports its potential application in treating neurological disorders characterized by excessive neuronal firing, such as epilepsy .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound uniquely combines a sulfone-containing tetrahydrothiophene with a trifluoromethylbenzenesulfonamide , distinguishing it from sulfonate () or pyrimidine-linked analogs ().
- ’s compound shares the trifluoromethyl group and piperidine-sulfonamide backbone but incorporates a ureidopyrimidine herbicidal motif , highlighting structural versatility in agrochemical design .
- ’s compound replaces the piperidine with a pyrazolopyrimidine-chromenone system, demonstrating sulfonamide utility in medicinal chemistry .
Physicochemical and Functional Properties
Notable Trends:
- The trifluoromethyl group is recurrent in all compounds, underscoring its role in enhancing bioavailability and resistance to metabolic degradation.
- Sulfone/sulfonamide moieties contribute to polarity and target binding, as seen in ’s herbicidal activity .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?
The synthesis involves multi-step reactions requiring precise control of conditions (e.g., temperature, solvent polarity, and catalysts). A critical challenge is maintaining the stability of the sulfonamide group and the dioxidotetrahydrothiophene moiety during coupling steps. Purification via recrystallization or chromatography is essential to achieve >95% purity, as confirmed by HPLC and NMR .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
High-performance liquid chromatography (HPLC) is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features. Mass spectrometry (MS) validates molecular weight. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be employed .
Q. What are the primary functional groups influencing this compound’s reactivity?
The sulfonamide group (–SO₂NH–) participates in hydrogen bonding with biological targets, while the trifluoromethyl (–CF₃) group enhances metabolic stability and lipophilicity. The dioxidotetrahydrothiophene moiety contributes to conformational rigidity, impacting target binding .
Q. How is the compound typically stored to ensure stability in laboratory settings?
Store under inert gas (e.g., argon) at –20°C in airtight containers. Avoid exposure to moisture or light, as the sulfonamide group may hydrolyze under acidic/alkaline conditions .
Advanced Research Questions
Q. How can computational methods predict this compound’s mechanism of action?
Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzymes like carbonic anhydrase or kinases. Molecular dynamics (MD) simulations assess binding stability over time. Density functional theory (DFT) calculations predict electronic properties influencing reactivity .
Q. What strategies resolve discrepancies in reported biological activities of structurally similar sulfonamides?
Cross-validate assays using standardized protocols (e.g., fixed cell viability assay conditions). Compare IC₅₀ values against reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition). Structural analogs with modified piperidine or thiophene rings can isolate activity-contributing motifs .
Q. How do solvent choices impact reaction yields in its synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for sulfonamide formation. Non-polar solvents (e.g., dichloromethane) are preferred for acid-sensitive intermediates. Solvent optimization increased yields from 35% to 65% in related sulfonamide syntheses .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
Use Caco-2 cell monolayers for permeability studies and human liver microsomes (HLMs) for metabolic stability assays. Plasma protein binding is assessed via equilibrium dialysis. Adjust substituents (e.g., –CF₃ vs. –OCH₃) to modulate bioavailability .
Q. How can structural modifications enhance target selectivity?
Introduce electron-withdrawing groups (e.g., –NO₂) to the benzenesulfonamide ring to improve enzyme inhibition. Replace the piperidine ring with morpholine to reduce off-target effects. SAR studies on analogs show a 10-fold selectivity increase for kinase X vs. Y .
Q. What experimental controls are critical in cytotoxicity assays?
Include positive controls (e.g., doxorubicin for apoptosis) and vehicle controls (DMSO ≤0.1%). Normalize data to cell confluence via live-cell imaging. Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) to assess tissue-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
